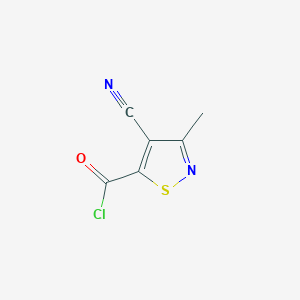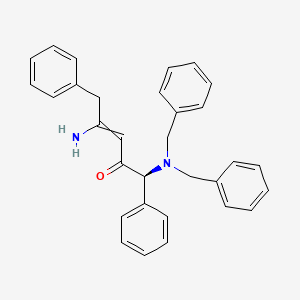
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pent-3-en-2-one backbone with amino and dibenzylamino substituents, making it a subject of interest in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where enantiomerically enriched α-heterosubstituted aldehydes are used as starting materials. The reaction conditions often include the use of auxiliary controlled or catalytic aldol reactions to achieve high diastereoselectivity and chemical yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,3S,4S)-1,4-Diphenyl-1,4-bis(dibenzylamino)butane-2,3-diol
- (6S)-6-[(1S)-(dibenzylamino)-3-methylbutyl]-4-methoxy-5,6-dihydropyran-2-one
Uniqueness
Compared to similar compounds, (1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one stands out due to its unique structural features and potential applications. Its specific arrangement of amino and dibenzylamino groups, along with the pent-3-en-2-one backbone, provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
192439-55-7 |
|---|---|
Fórmula molecular |
C31H30N2O |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
(1S)-4-amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one |
InChI |
InChI=1S/C31H30N2O/c32-29(21-25-13-5-1-6-14-25)22-30(34)31(28-19-11-4-12-20-28)33(23-26-15-7-2-8-16-26)24-27-17-9-3-10-18-27/h1-20,22,31H,21,23-24,32H2/t31-/m0/s1 |
Clave InChI |
BSCDUVLQRXLMFB-HKBQPEDESA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=CC(=O)[C@H](C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
SMILES canónico |
C1=CC=C(C=C1)CC(=CC(=O)C(C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
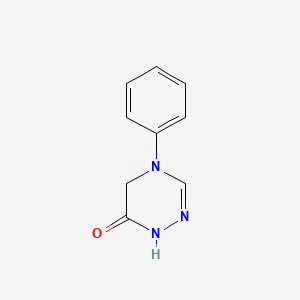
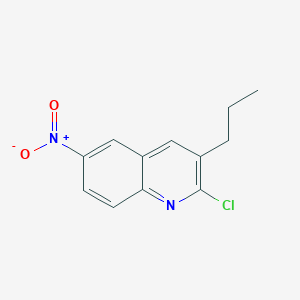

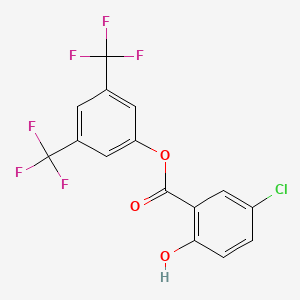
![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)
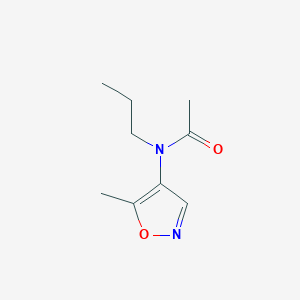

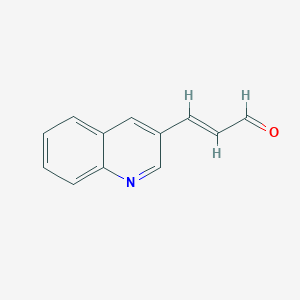
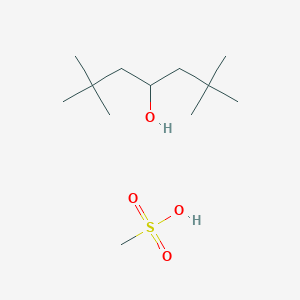
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
